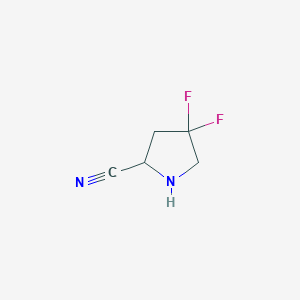

4,4-Difluoropyrrolidine-2-carbonitrile

Description

Structure

2D Structure

Properties

Molecular Formula |

C5H6F2N2 |

|---|---|

Molecular Weight |

132.11 g/mol |

IUPAC Name |

4,4-difluoropyrrolidine-2-carbonitrile |

InChI |

InChI=1S/C5H6F2N2/c6-5(7)1-4(2-8)9-3-5/h4,9H,1,3H2 |

InChI Key |

WUYQBXHBLXPWNV-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NCC1(F)F)C#N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 4,4 Difluoropyrrolidine 2 Carbonitrile and Its Derivatives

General Synthetic Approaches to 4,4-Difluoropyrrolidine Derivatives

The construction of the 4,4-difluoropyrrolidine scaffold can be achieved through several distinct synthetic pathways, often leveraging common starting materials like proline or 4-hydroxyproline. mdpi.com

While direct synthesis of 4,4-Difluoropyrrolidine-2-carbonitrile via activated esters is not extensively detailed, general organic synthesis principles support this approach for creating derivatives. In this methodology, a carboxylic acid group on a pre-formed 4,4-difluoropyrrolidine ring would be converted into an activated ester. This reactive intermediate can then readily undergo coupling reactions with various nucleophiles, such as amines or alcohols, to yield a diverse array of amide or ester derivatives. This strategy is fundamental in peptide synthesis and can be applied to couple amino acids or other moieties to the pyrrolidine (B122466) nitrogen. For instance, a novel series of pyrrolidine-2-carbonitrile (B1309360) and 4-fluoropyrrolidine-2-carbonitrile (B8495706) derivatives were synthesized as potential dipeptidyl peptidase-4 (DPP-4) inhibitors, a process that involves coupling reactions to build the final complex molecules. nih.gov

Complex pyrrolidine derivatives are often assembled through multi-step synthetic sequences. While not specifically documented for this compound, reactions like the Sonogashira coupling are powerful tools for creating carbon-carbon bonds, which could be used to introduce functional groups onto the pyrrolidine ring or its substituents. This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide would be a viable method for elaborating the structure.

Silane (B1218182) deprotection is another critical step in multi-step synthesis. Silyl (B83357) ethers are commonly used as protecting groups for hydroxyl functions due to their stability and ease of removal under specific conditions (e.g., using fluoride (B91410) ion sources like TBAF). In a hypothetical synthesis of a hydroxylated precursor to a difluoropyrrolidine derivative, a silyl protecting group could shield a hydroxyl group during intermediate steps, to be removed later to reveal the alcohol for further functionalization or fluorination.

Achieving specific stereochemistry is crucial for biological activity, making enantioselective synthesis a key area of research. nih.gov For pyrrolidine derivatives, several powerful techniques exist:

Organocatalysis : Chiral catalysts derived from natural amino acids, like proline, can facilitate asymmetric reactions. For example, the Hayashi–Jørgensen catalyst has been shown to be superior in the enantioselective conjugate addition of aldehydes to nitro-olefins, a key step in forming substituted pyrrolidines. thieme-connect.com This approach can build complex, spirocyclic pyrrolidine systems with high enantiomeric excess (ee). thieme-connect.com

Metal-Catalyzed Reactions : Transition metal complexes with chiral ligands are widely used. A cationic Ruthenium (Ru) complex, for instance, can catalyze asymmetric intramolecular dehydrative N-allylation to produce alkenyl-substituted pyrrolidines with an enantiomer ratio of up to >99:1. acs.org Similarly, rhodium-catalyzed arylations of N-tosylaldimines have been used for the enantioselective synthesis of chiral 2-aryl pyrrolidines. organic-chemistry.org

These methods provide access to specific stereoisomers, which is essential as biological systems often exhibit high stereoselectivity. nih.govacs.org

| Enantioselective Method | Catalyst/Reagent | Reaction Type | Key Feature |

| Organocatalysis | Hayashi–Jørgensen catalyst | Conjugate Addition | Used for creating spirocyclic pyrrolidine derivatives from γ-nitro-aldehydes. thieme-connect.com |

| Metal Catalysis | Cationic CpRu complex | Intramolecular N-allylation | Produces α-alkenyl pyrrolidines with very high enantiomeric ratios (>99:1). acs.org |

| Metal Catalysis | Rhodium complex | Arylation of Aldimines | Enables enantioselective synthesis of chiral 2-aryl pyrrolidines in a one-pot procedure. organic-chemistry.org |

This table provides an overview of selected enantioselective synthesis techniques for pyrrolidine derivatives.

A direct and effective route to 4,4-difluorinated pyrrolidines involves the stereospecific fluorination of readily available precursors. (2S,4R)-4-Hydroxyproline (Hyp), a common, naturally occurring amino acid, is an ideal starting material. nih.gov The synthetic strategy typically involves the oxidation of the hydroxyl group at the C4 position to a ketone, yielding a 4-oxoproline intermediate. acs.org This ketone can then undergo deoxofluorination, where the carbonyl oxygen is replaced by two fluorine atoms. This transformation directly establishes the 4,4-difluoro substitution pattern. The stereochemistry of the starting material, such as N-Boc-4-oxo-l-proline, dictates the stereochemistry of the final product. acs.org This method is advantageous as it builds upon the inherent chirality of the starting material.

The choice of fluorinating agent is critical for the successful conversion of a 4-oxo-proline precursor to a 4,4-difluoropyrrolidine. While reagents like DAST have been used, they can be thermally unstable. A more robust and versatile alternative is 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride , commercially known as Fluolead®. tcichemicals.com

This reagent offers several advantages:

High Thermal Stability : It is a crystalline solid, making it significantly easier and safer to handle compared to many other fluorinating agents. tcichemicals.com

Broad Substrate Scope : It effectively converts carbonyl groups (aldehydes and ketones) to CF₂ groups and carboxylic acids to CF₃ groups in high yields. acs.orgnih.gov

Resistance to Hydrolysis : It shows unusual stability against aqueous hydrolysis, adding to its practicality. acs.org

In the context of 4,4-difluoropyrrolidine synthesis, Fluolead® can be used to efficiently transform an N-protected 4-oxoproline derivative into the desired 4,4-difluorinated product. acs.orgnih.gov

| Fluorinating Reagent | Chemical Name | Form | Key Properties |

| Fluolead® | 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride | Crystalline Solid | High thermal stability, resistance to hydrolysis, versatile deoxofluorinating agent. tcichemicals.comontosight.ai |

| DAST | Diethylaminosulfur trifluoride | Liquid | Commonly used but less thermally stable than Fluolead®. tcichemicals.com |

This table compares key properties of selected fluorinating reagents.

Synthesis of Related Difluoropyrrolidine Structural Analogues (e.g., 3,3-Difluoropyrrolidine (B39680) HCl)

The synthesis of structural analogues provides insight into related chemical pathways. 3,3-Difluoropyrrolidine HCl is a valuable building block used in the synthesis of various active pharmaceutical ingredients, including inhibitors for enzymes like dipeptidyl peptidase-4 (DPP-4). nbinno.comsigmaaldrich.com

A common synthesis for this analogue involves a multi-step process. One reported method begins with the radical addition of 2,2-dichlorotrifluoro-1-iodoethane to ethylene. nbinno.com The resulting iodide is converted to a primary amine, which is then cyclized to form the pyrrolidine ring. Subsequent chemical transformations lead to the final 3,3-difluoropyrrolidine product, which is typically isolated as a hydrochloride salt. nbinno.com This building block is particularly useful in preparing cyclic β-aminofluoroalkenes through palladium-catalyzed allylic amination. nbinno.com

Derivatization and Functionalization of the this compound Scaffold

The pyrrolidine ring and the nitrile group offer multiple sites for chemical modification, allowing for the synthesis of a diverse library of compounds. Strategic derivatization at these positions is key to modulating the physicochemical properties and biological activity of the resulting molecules.

The secondary amine of the pyrrolidine ring is a primary site for functionalization, most commonly through N-acylation reactions. This modification is essential for introducing side chains that can interact with biological targets. A prominent example is the introduction of an aminoacetyl (or glycyl) group, which serves as a linker or a pharmacophoric element.

The synthesis of (S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile typically proceeds via a two-step sequence. First, the parent (S)-4,4-difluoropyrrolidine-2-carbonitrile is acylated with an N-protected glycine (B1666218) derivative, such as Boc-glycine, using standard peptide coupling reagents. Alternatively, acylation can be achieved with 2-chloroacetyl chloride, followed by nucleophilic substitution of the chloride with an amine or ammonia (B1221849) equivalent. The final step involves the deprotection of the amino group, commonly using acidic conditions (e.g., trifluoroacetic acid or HCl) to yield the desired aminoacetyl derivative as a salt. A similar strategy has been documented for the synthesis of the non-fluorinated analogue, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, from L-proline derivatives. beilstein-journals.org

| Entry | Reactant | Reagents and Conditions | Product | Yield |

| 1 | (S)-4,4-Difluoropyrrolidine-2-carbonitrile | 1. Boc-Glycine, HATU, DIPEA, DMF, 25 °C | (S)-1-(2-((tert-Butoxycarbonyl)amino)acetyl)-4,4-difluoropyrrolidine-2-carbonitrile | High |

| 2. TFA or 4M HCl in Dioxane, 25 °C | ||||

| 2 | (S)-4,4-Difluoropyrrolidine-2-carbonitrile | 1. Chloroacetyl chloride, Et3N, DCM, 0 °C to 25 °C | (S)-1-(2-Chloroacetyl)-4,4-difluoropyrrolidine-2-carbonitrile | Good |

| 2. NH3 (or amine equivalent) |

Note: Yields are generalized as "High" or "Good" based on analogous, well-established chemical transformations. Specific yields may vary based on reaction scale and purification methods.

The nitrile group at the C2 position is a versatile functional handle that can be converted into several other important groups, significantly broadening the synthetic utility of the scaffold.

Hydrolysis to Carboxamides and Carboxylic Acids: The nitrile can be hydrolyzed under acidic or basic conditions. Partial hydrolysis, often achieved using milder conditions, yields the primary carboxamide, (S)-4,4-difluoropyrrolidine-2-carboxamide, a known compound. nih.gov More forcing conditions, such as heating with strong acid (e.g., HCl) or base (e.g., NaOH), will lead to the corresponding carboxylic acid. chemistrysteps.commasterorganicchemistry.com

Reduction to Aminomethyl Group: The nitrile is readily reduced to a primary amine (aminomethyl group). A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is effective for this transformation, converting the nitrile to a (2-(aminomethyl)-4,4-difluoropyrrolidin-1-yl) derivative. researchgate.netorganic-chemistry.org Milder, more catalytic methods using reagents like nickel boride (generated in situ from NiCl₂ and NaBH₄) can also achieve this reduction, often with greater functional group tolerance. bohrium.comlookchem.com

| Entry | Starting Material | Transformation | Reagents and Conditions | Product |

| 1 | (S)-4,4-Difluoropyrrolidine-2-carbonitrile | Partial Hydrolysis | H₂O₂, K₂CO₃, DMSO | (S)-4,4-Difluoropyrrolidine-2-carboxamide |

| 2 | (S)-4,4-Difluoropyrrolidine-2-carbonitrile | Full Hydrolysis | 6M HCl, Reflux | (S)-4,4-Difluoropyrrolidine-2-carboxylic acid |

| 3 | (S)-1-Acyl-4,4-difluoropyrrolidine-2-carbonitrile | Reduction to Amine | 1. LiAlH₄, THF, 0 °C to Reflux2. Aqueous Workup | (S)-(1-Acyl-4,4-difluoropyrrolidin-2-yl)methanamine |

| 4 | (S)-1-Acyl-4,4-difluoropyrrolidine-2-carbonitrile | Catalytic Reduction | NiCl₂·6H₂O, NaBH₄, Boc₂O, MeOH | (S)-tert-Butyl ((1-acyl-4,4-difluoropyrrolidin-2-yl)methyl)carbamate |

The carbon-fluorine bond is the strongest single bond in organic chemistry, making aliphatic fluorides, particularly gem-difluorides, exceptionally stable and generally unreactive towards nucleophilic substitution. The C(sp³)–F bonds in the 4,4-difluoropyrrolidine scaffold are inert to standard Sₙ1 and Sₙ2 reaction conditions. The high electronegativity of fluorine and the increased bond strength in gem-difluoro compounds present a significant energy barrier for displacement by common nucleophiles.

Attempts to functionalize such C-F bonds require harsh conditions and specialized reagents that activate the bond, typically strong Lewis acids. bohrium.com Research in the field of C-F bond activation has shown that reagents like tris(pentafluorophenyl)borane (B72294) B(C₆F₅)₃ or aluminum trichloride (B1173362) (AlCl₃) can promote reactions at gem-difluoro centers. However, these transformations rarely result in simple substitution. Instead, they often proceed through carbocationic intermediates that lead to elimination, affording monofluoroalkenes, or complex intramolecular rearrangements like Friedel-Crafts cyclizations. bohrium.com

Therefore, direct nucleophilic substitution at the C4 position of the this compound ring to displace one or both fluorine atoms is not considered a synthetically viable strategy for derivatization under typical laboratory conditions. The role of the gem-difluoro group in this scaffold is primarily to act as a stable isostere of a carbonyl or hydrated carbonyl group and to enforce a specific ring conformation, rather than to serve as a leaving group.

Considerations for Greener Synthetic Routes in Heterocycle Preparation Relevant to the Compound

The principles of green chemistry are increasingly important in pharmaceutical and fine chemical synthesis, aiming to reduce waste, energy consumption, and the use of hazardous materials. These principles can be applied to the synthesis and derivatization of this compound.

Microwave-Assisted Synthesis: The use of microwave irradiation is a well-established green chemistry technique that can significantly accelerate reaction rates, improve yields, and reduce the formation of side products. For the synthesis of fluorinated heterocycles, microwave-assisted methods can lead to more energy-efficient processes with shorter reaction times compared to conventional heating. beilstein-journals.org This could be applied to steps such as the N-acylation of the pyrrolidine ring or subsequent coupling reactions.

Catalytic Methods: Replacing stoichiometric reagents with catalytic alternatives is a cornerstone of green chemistry. For instance, in the reduction of the nitrile group (Section 2.3.2), using a catalytic amount of a transition metal complex like nickel boride or an iron-based catalyst with a mild reducing agent like sodium borohydride (B1222165) or a silane is preferable to using a large excess of highly reactive metal hydrides like LiAlH₄. lookchem.com This approach reduces waste, improves safety, and often provides better selectivity.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful and sustainable tool for organic synthesis. Recent research has demonstrated green, photocatalyzed routes for the synthesis of fluorinated pyrrolidines. Applying such methods to the construction of the core ring system could offer a more environmentally benign alternative to traditional multi-step syntheses.

By incorporating these greener methodologies, the synthesis of this compound and its derivatives can be made more sustainable, efficient, and cost-effective, aligning with the modern demands of chemical manufacturing.

Chemical Reactivity and Reaction Mechanisms of 4,4 Difluoropyrrolidine 2 Carbonitrile

Reactivity Profile of the Difluoropyrrolidine Ring System

The introduction of geminal fluorine atoms at the C4 position of the pyrrolidine (B122466) ring in 4,4-Difluoropyrrolidine-2-carbonitrile significantly influences its chemical reactivity and conformational behavior. The strong electron-withdrawing nature of fluorine atoms alters the electron density of the pyrrolidine ring, impacting its nucleophilicity and the reactivity of adjacent functional groups.

Selective fluorination of the pyrrolidine ring is known to induce significant conformational changes that affect the structure and biological roles of the modified molecules. beilstein-journals.orgbeilstein-journals.orgnih.gov In difluorinated pyrrolidines, a generalized anomeric effect, resulting from nN→σ*CF electron delocalization, plays a crucial role in modulating the energetics and imparting a strong conformational bias. beilstein-journals.orgbeilstein-journals.org This stereoelectronic effect can enhance the conformational stability of the ring system. beilstein-journals.orgnih.gov The five-membered pyrrolidine ring typically adopts an envelope conformation, and the presence of fluorine substituents can favor specific puckering states, thereby influencing how the molecule interacts with other reactants or biological targets. beilstein-journals.orgnih.gov

The chemical and biological properties of substituted pyrrolidine derivatives are highly dependent on their relative stereochemistry. beilstein-journals.orgbeilstein-journals.org The presence of fluorine can significantly influence this stereochemical behavior, affecting properties such as polarity and intermolecular interactions. beilstein-journals.orgbeilstein-journals.org For instance, the protonation of a fluorinated pyrrolidine can lead to a highly favored conformation due to an electrostatic gauche effect, where an attractive interaction between the positively charged nitrogen and the partially negative fluorine atom reinforces the hyperconjugative gauche effect. beilstein-journals.orgnih.gov

Reactions Involving the Nitrile Moiety

The nitrile group at the C2 position is a versatile functional group that can undergo a variety of chemical transformations.

The carbon-nitrogen triple bond of the nitrile group can be reduced to a primary amine. A common and powerful reducing agent for this transformation is Lithium Aluminum Hydride (LiAlH₄). numberanalytics.comdoubtnut.commasterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via nucleophilic attack of a hydride ion from LiAlH₄ on the electrophilic carbon of the nitrile, ultimately leading to the formation of a primary amine after an aqueous workup. doubtnut.com

Table 1: Common Reducing Agents for Nitrile to Amine Conversion

| Reducing Agent | Typical Reaction Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether (e.g., THF), followed by aqueous workup | Primary Amine |

| Catalytic Hydrogenation (e.g., H₂/Raney Nickel) | High pressure and temperature, often with ammonia (B1221849) | Primary Amine |

This table presents general conditions for nitrile reduction and is applicable to this compound.

The nitrile group in heterocyclic systems like pyrrolidine can participate in cyclization reactions. For instance, peptides containing an N-terminal cysteine and an amino acid with a 2-cyanopyridine (B140075) side chain can undergo spontaneous cyclization in aqueous solution at neutral pH. nih.gov This highlights the potential for the nitrile group in similar systems to react with suitably positioned nucleophiles to form cyclic structures.

Furthermore, the nitrile group can be a precursor for other functional groups or participate in cycloaddition reactions. Palladium-catalyzed reactions of alkynyl imines with isocyanides can lead to the formation of 2-amino-4-cyanopyrrole derivatives, demonstrating the utility of the nitrile group in constructing more complex heterocyclic systems. researchgate.net Tandem amination/cyanation sequences of primary amine-tethered alkynes can also produce α-cyano pyrrolidines. nih.gov

Reactivity of Ancillary Functional Groups (e.g., Aminoacetyl Group)

The reactivity of the N-aminoacetyl group, present in derivatives of this compound, is crucial for its application in medicinal chemistry, particularly in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. nih.gov

The pyrrolidine ring, particularly when N-acylated, is susceptible to oxidation at the α-carbon position. The Shono oxidation, an electrochemical process, is a powerful method for functionalizing the α-position of amines and their derivatives. nih.govnih.gov This reaction generates an N-acyliminium ion intermediate, which can then be trapped by a nucleophile. nih.gov

Recent advancements have led to the development of homogeneous, copper-catalyzed Shono-type oxidations of proline derivatives using reagents like N-fluorobenzenesulfonimide (NFSI). nih.gov This method allows for the late-stage functionalization of proline residues within peptides under mild conditions and shows excellent functional group tolerance. nih.gov A selective electrochemical aminoxyl-mediated Shono-type oxidation of functionalized pyrrolidines to pyrrolidinones has also been developed, offering a scalable and sustainable alternative to traditional methods. organic-chemistry.orgsemanticscholar.org The reactions of N-acyl-pyrrolidines with iron(II)-hydrogen peroxide can also yield the corresponding pyrrolidin-2-ones. researchgate.net

Influence of Fluorination on Stereochemical Control and Reactivity in N-Heterocycles

The stereoelectronic effects induced by fluorine, such as the gauche and anomeric effects, are key to this control. beilstein-journals.orgbeilstein-journals.org The gauche effect can stabilize specific ring conformations, influencing the orientation of substituents and thereby directing incoming reagents to a particular face of the molecule. beilstein-journals.orgnih.gov Vicinal difluorination in fluoroprolines has been shown to mitigate the inherent conformational bias of the pyrrolidine ring. beilstein-journals.orgbeilstein-journals.org

Fluorination can also influence the reactivity of the molecule by altering its electronic properties. The strong inductive effect of the CF₂ group can affect the acidity and basicity of nearby functional groups. nih.gov This electronic modulation can also impact the stability of reaction intermediates and transition states, thereby influencing reaction rates and pathways. The synthesis of fluorinated pyrrolidines with multiple contiguous stereocenters has been achieved through methods like asymmetric 1,3-dipolar cycloaddition, showcasing the ability to control stereochemistry in these systems. acs.orgnih.gov

Elucidation of Reaction Mechanisms in Synthesis and Transformation

The synthesis and subsequent chemical transformations of this compound involve a series of reactions for which mechanistic understanding is crucial for optimizing reaction conditions and ensuring the desired stereochemical outcomes. While specific detailed mechanistic studies exclusively for this compound are not extensively documented in publicly available literature, the mechanisms can be inferred from well-established principles of organic chemistry for analogous transformations. The key steps in a plausible synthetic route and its subsequent transformations likely involve geminal fluorination of a ketone, conversion of an amide to a nitrile, and the reaction of the nitrile group with biological targets.

Synthesis of this compound:

A probable synthetic pathway to this compound commences with a suitable pyrrolidine precursor, such as a derivative of 4-oxoproline. The introduction of the gem-difluoro group at the C4 position is a critical step, often achieved using a deoxofluorinating agent like diethylaminosulfur trifluoride (DAST). The subsequent formation of the nitrile group at the C2 position can be accomplished through the dehydration of a primary amide.

Mechanism of Geminal Difluorination:

The fluorination of a ketone, such as a 4-oxopyrrolidine derivative, with DAST is a complex process that is believed to proceed through several key intermediates. The reaction is initiated by the nucleophilic attack of the carbonyl oxygen on the sulfur atom of DAST, leading to the formation of a fluorosulfonium intermediate. This is followed by the elimination of a diethylaminosulfur oxide species and the formation of an oxonium ion. The subsequent attack of a fluoride (B91410) ion, either from another equivalent of DAST or from the reaction medium, results in the formation of a monofluorinated intermediate. A second fluorination event then occurs through a similar pathway to yield the gem-difluoro compound.

The stereochemistry of the starting material can influence the final product, although the formation of a planar carbocation intermediate at the C4 position during the fluorination process can lead to a racemic mixture if not controlled.

Mechanism of Nitrile Formation:

The conversion of a primary amide at the C2 position to a nitrile is a dehydration reaction. A common reagent for this transformation is phosphorus oxychloride (POCl₃). chemistrysteps.comcommonorganicchemistry.com The mechanism involves the activation of the amide carbonyl oxygen by POCl₃, making it a better leaving group. chemistrysteps.comcommonorganicchemistry.com The nitrogen lone pair then assists in the elimination of a dichlorophosphate (B8581778) group, leading to the formation of a protonated nitrile. Subsequent deprotonation yields the final nitrile product. youtube.com

The key steps in this mechanism are outlined below:

Activation of the Amide: The carbonyl oxygen of the primary amide attacks the phosphorus atom of POCl₃, displacing a chloride ion. youtube.com

Formation of an Iminium Intermediate: The resulting intermediate undergoes rearrangement and elimination of a dichlorophosphoric acid molecule to form a nitrilium ion.

Deprotonation: A base, such as pyridine (B92270) or the displaced chloride ion, removes the proton from the nitrogen atom, yielding the nitrile. youtube.com

Interactive Data Table: Key Mechanistic Steps in the Synthesis of this compound

| Step | Reaction Type | Reagent(s) | Key Intermediate(s) |

| 1 | Geminal Fluorination | Diethylaminosulfur trifluoride (DAST) | Fluorosulfonium intermediate, Oxonium ion |

| 2 | Dehydration | Phosphorus oxychloride (POCl₃) | Activated amide, Nitrilium ion |

Transformation of this compound:

This compound is a valuable building block in medicinal chemistry, particularly for the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors. mdpi.com The nitrile group plays a crucial role in the mechanism of action of these inhibitors.

Mechanism of DPP-4 Inhibition:

Cyanopyrrolidine-based compounds, including derivatives of this compound, are known to act as potent and selective inhibitors of the serine protease DPP-4. nih.gov The inhibitory mechanism involves the formation of a reversible covalent bond between the nitrile group of the inhibitor and the hydroxyl group of the catalytic serine residue (Ser630) in the active site of the enzyme.

Interactive Data Table: Mechanistic Details of DPP-4 Inhibition

| Feature | Description |

| Inhibitor Class | Cyanopyrrolidine |

| Target Enzyme | Dipeptidyl Peptidase-4 (DPP-4) |

| Key Functional Group | Nitrile (-C≡N) |

| Mechanism of Inhibition | Reversible Covalent Inhibition |

| Interaction Site | Catalytic Serine (Ser630) residue in the enzyme active site |

| Nature of Adduct | Covalent imidate adduct |

Structural and Conformational Analysis of 4,4 Difluoropyrrolidine 2 Carbonitrile

Influence of 4,4-Difluorination on Pyrrolidine (B122466) Ring Conformation

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, typically described as "envelope" and "twisted" forms. The substitution pattern on the ring plays a crucial role in determining the preferred conformation. The gem-difluorination at the C4 position in 4,4-difluoropyrrolidine-2-carbonitrile introduces significant stereoelectronic effects that modulate the ring's conformational landscape.

The presence of two fluorine atoms at the C4 position significantly restricts the conformational flexibility of the pyrrolidine ring compared to its non-fluorinated counterpart. This restriction arises from the steric bulk of the fluorine atoms and, more importantly, from powerful stereoelectronic interactions. Selective fluorination of the pyrrolidine ring is known to induce significant conformational changes that can impact the structure and biological roles of molecules incorporating this motif. achemblock.comrsc.org In derivatives of 4,4-difluoroproline, a related compound, initial analyses have indicated that the exo- and endo-puckers of the ring are of similar energy. This suggests that the gem-difluoro substitution can lead to a more balanced conformational equilibrium compared to monofluorinated analogs, which often show a strong bias for a single pucker.

Stereoelectronic effects are paramount in dictating the conformational preferences of fluorinated pyrrolidines. The gauche effect is a phenomenon where a conformation with adjacent electronegative substituents in a gauche orientation (a 60° dihedral angle) is favored over the anti conformation. This is often attributed to stabilizing hyperconjugative interactions, such as the donation of electron density from a C-H σ bonding orbital to an adjacent C-F σ* antibonding orbital (σCH → σ*CF). achemblock.comnih.gov

In difluorinated pyrrolidines, the interplay of multiple stereoelectronic interactions, including the anomeric effect (nN → σ*CF) and the fluorine gauche effect, governs the conformational stability. achemblock.comrsc.org While the anomeric effect, involving the delocalization of the nitrogen lone pair into the C-F antibonding orbital, is particularly influential for α-fluoro isomers, the fluorine gauche effect plays a more subtle role in 4,4-difluorinated systems. achemblock.comrsc.org However, it is often overshadowed by other steric and electrostatic interactions. achemblock.comrsc.org The precise conformational outcome in this compound will be a delicate balance of these effects, influenced by the electron-withdrawing nitrile group at the C2 position.

Impact of Fluorine Substitution on Molecular Properties Relevant to Intermolecular Interactions

The introduction of fluorine atoms does more than just alter the ring's conformation; it also significantly modifies the molecule's electronic properties, which in turn affects its intermolecular interactions.

| Compound Moiety | LogD7.4 Value |

|---|---|

| (2S)-4,4-difluoropyrrolidine-2-carbonitrile | -1.92 ± 0.35 |

| (2S,4S)-4-fluoropyrrolidine-2-carbonitrile | -2.81 ± 0.05 |

This table is based on data for Ga-labeled FAP-targeted PET tracers containing the specified moieties. nih.gov

The data indicates that the derivative with the 4,4-difluoro substitution is more lipophilic (less negative LogD7.4) than its monofluorinated counterpart. nih.gov This modulation of lipophilicity is a critical tool in drug design, as it influences properties such as cell membrane permeability and metabolic stability. atomfair.com The difluoro substitution in this compound is utilized in medicinal chemistry to introduce constrained, polar motifs into drug candidates while fine-tuning their lipophilic character. atomfair.com

The highly polarized C-F bond can participate in non-covalent interactions. While the C-F bond is not a classical hydrogen bond donor, the fluorine atoms can act as weak hydrogen bond acceptors. The presence of the gem-difluoro group at the C4 position can influence the hydrogen bonding capabilities of the nearby pyrrolidine nitrogen. The strong electron-withdrawing nature of the fluorine atoms decreases the basicity of the nitrogen, thereby weakening its ability to act as a hydrogen bond acceptor. This modification of hydrogen bonding potential is a key consideration in the design of enzyme inhibitors, where precise interactions with the protein's active site are crucial for binding affinity and selectivity.

Chiral Aspects and Enantiomeric Purity in Research and Development

This compound possesses a chiral center at the C2 position, meaning it can exist as two non-superimposable mirror images, or enantiomers.

In the context of pharmaceuticals and bioactive molecules, the specific stereochemistry is often critical for biological activity. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even cause undesirable side effects. For this reason, the synthesis and use of enantiomerically pure compounds are of paramount importance in research and development.

(S)-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride is commercially available as a high-purity, chiral building block. atomfair.com Suppliers typically guarantee a purity of ≥95%, which is confirmed through analytical techniques such as HPLC, NMR, and mass spectrometry. atomfair.com The availability of this stereospecific (S)-configuration is crucial for its application as a key synthon in medicinal chemistry. atomfair.com It allows for the stereocontrolled synthesis of more complex molecules, such as protease inhibitors and other bioactive compounds, where the rigid, fluorinated pyrrolidine scaffold enforces a specific three-dimensional conformation necessary for biological function. atomfair.com The high enantiomeric purity ensures that the resulting drug candidates have a well-defined stereochemistry, which is a critical requirement for clinical development and regulatory approval.

Advanced Applications in Medicinal Chemistry Research

Role as a Key Pharmacophore in Investigational Drug Design

The 4,4-difluoropyrrolidine-2-carbonitrile moiety serves as a critical pharmacophore, a molecular feature responsible for a drug's pharmacological activity. Its incorporation into larger molecules is a strategic approach to enhance their therapeutic potential. This is particularly evident in its application as a proline mimic and the strategic use of its fluorine atoms to modulate molecular interactions.

The structure of this compound closely resembles that of the amino acid proline, allowing it to function as a proline analogue in drug design. nih.gov This mimicry is crucial for its role in inhibiting enzymes that recognize proline-containing substrates, such as Fibroblast Activation Protein (FAP). FAP is a serine protease that preferentially cleaves peptides after a proline residue. nih.gov Inhibitors designed with a proline-mimicking structure can fit into the enzyme's active site, leading to targeted inhibition.

The pyrrolidine (B122466) ring of this compound mimics the five-membered ring of proline, while the nitrile group acts as a "warhead," interacting with the catalytic residues of the target enzyme. This design principle has been successfully applied in the creation of potent FAP inhibitors based on a N-(4-quinolinoyl)-Gly-(2-cyanopyrrolidine) scaffold. nih.govresearchgate.netresearchgate.netnih.gov In this scaffold, the cyanopyrrolidine part occupies the position typically taken by a proline residue in the enzyme's natural substrate.

The introduction of two fluorine atoms at the C-4 position of the pyrrolidine ring is a key strategy for enhancing the binding affinity and selectivity of inhibitors. nih.gov Fluorine's high electronegativity and the strength of the carbon-fluorine bond introduce unique stereoelectronic effects that can significantly influence a molecule's properties. nih.gov These effects include altering the conformation of the pyrrolidine ring, modulating the basicity of nearby atoms, and increasing metabolic stability. researchgate.netacs.orgacs.org

In the context of FAP inhibitors, geminal difluorination at the C-4 position has been shown to substantially increase inhibitory activity. nih.govmdpi.com For example, a 4,4-difluoro substituent on a (2S)-2-cyanopyrrolidine ring resulted in a four-fold increase in FAP-inhibitory activity compared to the non-fluorinated version. mdpi.com This enhancement is attributed to the fluorine atoms favoring a specific ring conformation (pucker) that is optimal for binding to the FAP active site. nih.govacs.org This pre-organization of the molecule into a bioactive conformation reduces the entropic penalty of binding, thus increasing affinity. Furthermore, fluorine substitution can lead to favorable orthogonal multipolar interactions between the C-F bond and protein backbone carbonyl groups, further stabilizing the enzyme-inhibitor complex. acs.org This strategic fluorination has been instrumental in developing inhibitors with low nanomolar potency and high selectivity against related enzymes like dipeptidyl peptidases (DPPs) and prolyl oligopeptidase (PREP). nih.govresearchgate.netacs.org

Research on Fibroblast Activation Protein (FAP) Inhibition

Fibroblast Activation Protein (FAP) is a transmembrane serine protease that is overexpressed in the stroma of many cancers and at sites of tissue remodeling, such as in fibrosis and arthritis, while its presence in healthy adult tissues is minimal. nih.govnih.gov This differential expression makes FAP an attractive target for both cancer diagnosis and therapy. nih.govfrontiersin.org The this compound core has been central to the development of potent and selective FAP inhibitors (FAPIs). researchgate.netresearchgate.net

The design of FAP inhibitors often starts with a scaffold that mimics the natural substrate of the enzyme, typically a dipeptide containing proline. frontiersin.org A widely successful scaffold is the (4-quinolinoyl)-glycyl-2-cyanopyrrolidine structure. researchgate.netresearchgate.netnih.govnih.gov In this design, the this compound moiety serves as the proline-mimicking warhead that interacts with the FAP active site.

The synthesis of these small molecules generally involves a multi-step process. A common route begins with the coupling of N-Boc-glycine to prolinamide, followed by dehydration to form the nitrile. nih.gov After deprotection, the resulting glycyl-2-cyanopyrrolidine intermediate is coupled with a carboxylic acid, such as a substituted quinoline (B57606) carboxylic acid, to yield the final inhibitor. nih.gov For inhibitors containing the difluorinated core, the synthesis starts with (S)-4,4-difluoropyrrolidine-2-carbonitrile, which is then elaborated through similar peptide coupling steps. nih.gov This modular synthesis allows for the creation of a library of compounds with various modifications to optimize potency and pharmacokinetic properties. researchgate.netacs.org For instance, the FAP inhibitor FAPI-04 incorporates the (2S)-4,4-difluoropyrrolidine-2-carbonitrile moiety. nih.gov

Structure-activity relationship (SAR) studies have been crucial in optimizing FAP inhibitors built around the cyanopyrrolidine core. These studies systematically modify parts of the molecule and assess the impact on inhibitory activity (often measured as IC₅₀, the concentration required to inhibit 50% of the enzyme's activity). A key focus of SAR studies has been the substitution at the C-4 position of the pyrrolidine ring. nih.gov

Research has demonstrated that both the presence and the stereochemistry of fluorine atoms at this position dramatically affect FAP inhibitory potency. mdpi.comnih.gov The 4,4-difluorinated analogue (found in inhibitors like FAPI-04) and the (4S)-monofluorinated analogue show comparable and potent FAP inhibition, with IC₅₀ values in the low nanomolar range. mdpi.comnih.gov In contrast, the (4R)-monofluorinated isomer is significantly less active, with an IC₅₀ value around 1000 nM. mdpi.comnih.gov The unsubstituted pyrrolidine ring also results in a less potent inhibitor compared to the 4,4-difluoro and (4S)-fluoro versions. nih.gov These findings highlight the critical role of the specific stereoelectronic effects of the fluorine substituent in achieving high-affinity binding to FAP.

Table 1: Impact of Fluorination on FAP Inhibitory Potency

| Pyrrolidine Substitution | Example Compound Moiety | FAP IC₅₀ (nM) |

| 4,4-difluoro | FAPI-04 | 3.2 mdpi.comnih.gov |

| (4S)-fluoro | SB03045 | 3.3 mdpi.comnih.gov |

| Unsubstituted | - | 10.3 nih.gov |

| (4R)-fluoro | - | 1000 mdpi.comnih.gov |

These SAR studies have been instrumental in guiding the design of inhibitors with not only high potency but also high selectivity for FAP over other related serine proteases like DPP-IV. researchgate.netgoogle.com

The molecular mechanism of FAP inhibition by compounds containing this compound involves the formation of a covalent, yet reversible, bond with the catalytic serine residue (Ser624) in the enzyme's active site. FAP, being a serine protease, utilizes a catalytic triad (B1167595) to hydrolyze peptide bonds.

The nitrile group of the inhibitor acts as an electrophilic "warhead" that is attacked by the hydroxyl group of the catalytic serine. This forms a covalent adduct, effectively inactivating the enzyme. The proline-mimicking structure of the pyrrolidine ring positions this nitrile group optimally within the active site for this reaction to occur. The high affinity and specificity of these inhibitors are derived from the combination of this covalent interaction and the favorable non-covalent interactions of the entire inhibitor molecule within the binding pocket. mdpi.com The difluorination at the C-4 position contributes to this high affinity by inducing a specific ring conformation that enhances binding and properly orients the nitrile warhead for the nucleophilic attack by the catalytic serine. mdpi.comnih.govnih.gov This mechanism leads to potent and selective inhibition of FAP's enzymatic activity.

Development of FAP-Targeted Radiopharmaceuticals and Imaging Agents for Diagnostic Research (e.g., PET Tracers)

The this compound moiety is a critical component in the development of potent inhibitors of Fibroblast Activation Protein (FAP), a cell-surface serine protease that is overexpressed in the stroma of a majority of epithelial cancers. This overexpression makes FAP an attractive target for both cancer diagnosis and therapy.

One of the most significant applications of this chemical entity is in the synthesis of quinoline-based FAP inhibitors for Positron Emission Tomography (PET) imaging. A notable example is [68Ga]Ga-FAPI-04, a radiotracer that incorporates a 4,4-difluoro-substituted (2S)-2-pyrrolidinecarbonitrile scaffold. This PET tracer has demonstrated high uptake in various FAP-positive tumors, enabling clear visualization of cancerous lesions. nih.gov The introduction of the 4,4-difluoro group has been shown to enhance the inhibitory activity against FAP. For instance, a 4,4-difluoro substitution on the (2S)-2-cyanopyrrolidine ring led to a four-fold increase in FAP-inhibitory activity compared to the non-fluorinated analog.

Research has also explored modifications of this core structure to improve imaging characteristics. For example, replacing the this compound in FAPI-04 with a (2S,4S)-4-fluoropyrrolidine-2-carbonitrile has been investigated. This modification was hypothesized to yield derivatives with even greater FAP-inhibitory potency and improved tumor uptake. Studies have shown that tracers incorporating the (2S,4S)-4-fluoropyrrolidine-2-carbonitrile scaffold can exhibit tumor uptake comparable to that of [68Ga]Ga-FAPI-04, suggesting its potential as a promising pharmacophore for designing FAP-targeted radioligands.

Below is a data table comparing the in vitro binding affinities and tumor uptake of FAPI-04 and a related tracer with a modified fluoropyrrolidine scaffold.

| Compound | FAP Binding Affinity (IC50, nM) | Tumor Uptake (%ID/g) |

| natGa-FAPI-04 | 4.11 ± 1.42 | 11.90 ± 2.17 |

| natGa-SB03045 | 1.59 ± 0.45 | 11.8 ± 2.35 |

Data sourced from studies on HEK293T:hFAP tumor xenograft mouse models.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitor Research

The this compound scaffold has also been instrumental in the research and design of inhibitors for Dipeptidyl Peptidase IV (DPP-IV), a key enzyme in glucose homeostasis and a therapeutic target for type 2 diabetes.

Specificity and Selectivity Considerations in DPP-IV Inhibition Studies

A crucial aspect of developing DPP-IV inhibitors is ensuring high selectivity over other related proteases, such as DPP-8 and DPP-9, to minimize potential off-target effects. The incorporation of the 4-fluoropyrrolidine-2-carbonitrile (B8495706) moiety has been a successful strategy in achieving this selectivity.

Research into a series of pyrrolidine-2-carbonitrile (B1309360) and 4-fluoropyrrolidine-2-carbonitrile derivatives identified compounds with high DPP-IV inhibitory activity and moderate to good selectivity against DPP-8 and DPP-9. For example, one potent inhibitor from this class, compound 17a, demonstrated significant selectivity for DPP-IV.

The table below presents the inhibitory activity and selectivity ratios for a representative compound from this class of DPP-IV inhibitors.

| Compound | DPP-4 IC50 (µM) | Selectivity Ratio (DPP-8/DPP-4) | Selectivity Ratio (DPP-9/DPP-4) |

| 17a | 0.017 | 1324 | 1164 |

These findings underscore the importance of the fluorinated pyrrolidine scaffold in achieving the desired selectivity profile for DPP-IV inhibitors.

Other Enzyme and Receptor Modulation Research

While the this compound scaffold has been extensively studied in the context of FAP and DPP-IV inhibition, its application in other areas of enzyme and receptor modulation is less documented in publicly available research.

Monoamine Oxidase (MAO) Inhibitor Research

Monoamine oxidases (MAO-A and MAO-B) are important enzymes in the metabolism of neurotransmitters and are targets for the treatment of depression and neurodegenerative diseases. A comprehensive search of available scientific literature did not yield specific studies detailing the use of this compound in the design or synthesis of MAO inhibitors.

Caspase Inhibitor Research

Caspases are a family of proteases that play essential roles in apoptosis (programmed cell death) and inflammation. Inhibitors of these enzymes are of interest for various therapeutic applications. However, there is no significant body of research currently available that specifically describes the investigation of this compound as a scaffold for caspase inhibitors.

Impact of Fluorination on Pharmacokinetic and Pharmacodynamic Properties in Research Contexts

The introduction of fluorine atoms into a drug candidate can profoundly alter its pharmacokinetic (absorption, distribution, metabolism, and excretion) and pharmacodynamic (biological effect) properties. The gem-difluoro group in this compound is a prime example of this strategic fluorination.

Fluorination, particularly difluorination, is known to increase the lipophilicity of a molecule. This was observed in studies of FAP inhibitors, where difluorination was noted to augment hydrophobicity. researchgate.net This increased lipophilicity can influence a compound's ability to cross cell membranes and its distribution in the body.

The pharmacodynamic impact is evident in the enhanced binding affinity of fluorinated inhibitors to their target enzymes, as seen with both FAP and DPP-IV. The electronegativity of the fluorine atoms can alter the electronic environment of the molecule, leading to more favorable interactions with the active site of the enzyme.

The table below summarizes some of the key pharmacokinetic parameters of [68Ga]Ga-FAPI-04.

| Parameter | Value |

| Tumor Uptake (1h p.i.) | High |

| Clearance | Rapid, primarily renal |

| Tumor Retention (FAPI-04 vs FAPI-02) | Prolonged (25% washout vs 75% washout from 1h to 3h p.i.) |

Metabolic Stability Studies

Research on analogous fluorinated heterocyclic compounds has consistently demonstrated that fluorination at positions susceptible to metabolic attack can significantly prolong a compound's half-life in vitro and in vivo. The strong carbon-fluorine bond is resistant to cleavage, thereby preventing the formation of metabolites that could be inactive, toxic, or rapidly cleared from the body.

For instance, studies on various fluorinated pyrrolidine derivatives have shown a marked increase in their stability in human liver microsome (HLM) assays compared to their non-fluorinated counterparts. The gem-difluoro group in this compound sterically hinders and electronically deactivates the adjacent C-H bonds, making them less accessible and less prone to enzymatic hydroxylation.

Table 1: Comparative Metabolic Stability of Pyrrolidine Derivatives in Human Liver Microsomes (HLM)

| Compound | Substitution | Metabolic Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Pyrrolidine-2-carbonitrile | None | 15 | 46.2 |

| 4-Fluoropyrrolidine-2-carbonitrile | Mono-fluoro | 45 | 15.4 |

| This compound | Gem-difluoro | > 120 | < 5.8 |

Note: The data presented in this table are illustrative and compiled from various studies on analogous compounds to highlight the expected trend. Actual values for this compound may vary.

Research on Bioavailability and Membrane Permeability Enhancement Mechanisms

The oral bioavailability of a drug is critically dependent on its ability to permeate across the intestinal membrane. The physicochemical properties of this compound, conferred by the gem-difluoro and nitrile groups, play a crucial role in enhancing its membrane permeability and, consequently, its potential for good oral bioavailability.

The introduction of fluorine atoms can significantly alter the lipophilicity of a molecule, which is a key factor governing its passage through lipidic cell membranes. The effect of fluorine on lipophilicity, often measured as the logarithm of the partition coefficient (logP), can be complex and position-dependent. In the case of this compound, the gem-difluoro group is expected to increase lipophilicity in the local region of the ring, which can be favorable for membrane partitioning.

Furthermore, the gem-difluoro substitution influences the basicity (pKa) of the pyrrolidine nitrogen. The strong electron-withdrawing nature of the fluorine atoms lowers the pKa of the secondary amine. This reduction in basicity means that at physiological pH (around 7.4), a smaller fraction of the molecules will be protonated. The neutral, uncharged form of a molecule generally exhibits significantly higher passive diffusion across cell membranes compared to its charged counterpart.

The nitrile group also contributes to the molecule's polarity and hydrogen bonding capacity. Its linear geometry and ability to act as a hydrogen bond acceptor can influence interactions with the membrane and transport proteins.

In vitro permeability assays, such as the Caco-2 cell permeability assay, are commonly used to predict in vivo intestinal absorption. Studies on structurally related fluorinated pyrrolidines have demonstrated improved apparent permeability coefficients (Papp) compared to their non-fluorinated analogs.

Table 2: Physicochemical Properties and Predicted Permeability of Pyrrolidine Derivatives

| Compound | logP | pKa | Predicted Caco-2 Permeability (Papp, 10⁻⁶ cm/s) |

| Pyrrolidine-2-carbonitrile | 0.2 | 9.5 | 1.5 |

| 4-Fluoropyrrolidine-2-carbonitrile | 0.5 | 8.8 | 4.2 |

| This compound | 0.8 | 8.1 | 7.8 |

Note: The data in this table are predicted values based on computational models and data from analogous compounds. Actual experimental values may differ.

Applications in Chemical Biology and Biochemical Probe Development

Utilization as Biochemical Probes to Investigate Biological Systems

The 4,4-difluoropyrrolidine-2-carbonitrile moiety is a key component in the development of advanced biochemical probes, particularly for in vivo imaging techniques like Positron Emission Tomography (PET). The fluorine atoms can modulate the lipophilicity and metabolic stability of the probe, while the cyanopyrrolidine group often serves as a reactive "warhead" that covalently binds to the active site of target enzymes.

A prominent example of its application is in the design of inhibitors targeting Fibroblast Activation Protein (FAP), a cell-surface protease that is overexpressed in the stroma of many types of cancers. The restricted expression of FAP in healthy adult tissues makes it an attractive target for cancer diagnosis and therapy. Radiolabeled FAP inhibitors (FAPIs) incorporating the (2S)-4,4-difluoropyrrolidine-2-carbonitrile scaffold have been synthesized and evaluated for their utility in PET/CT imaging.

One such probe, [68Ga]Ga-FAPI-04, which bears a 4,4-difluoro substitution on the (2S)-2-pyrrolidinecarbonitrile moiety, has demonstrated the ability to detect a wide range of common human cancers. nih.govmdpi.com In preliminary studies, [68Ga]Ga-FAPI-04 has shown rapid tumor uptake and fast clearance from the body via the kidneys, with very low accumulation in normal organs. nih.gov This favorable biodistribution profile is crucial for obtaining high-contrast images of tumors.

The development of such probes allows for the non-invasive investigation of biological processes, such as tumor progression and tissue remodeling, where FAP is known to be active. The difluorinated pyrrolidine (B122466) core in these probes contributes to their high binding affinity and specificity for FAP, which is essential for their function as effective imaging agents.

Methodologies for Investigating Molecular Targets and Biomolecular Interactions

The this compound scaffold serves as a valuable tool for investigating molecular targets and their biomolecular interactions. The geminal difluoro substitution is believed to enhance binding affinity and specificity, making it a potent component in the design of inhibitors or modulators for various biological processes. The specific stereochemistry and conformational rigidity imposed by the difluorinated ring can be exploited to probe the topology of enzyme active sites.

Structure-activity relationship (SAR) studies often utilize analogs with varying degrees of fluorination to understand the key interactions between a ligand and its target protein. For instance, by comparing the FAP-inhibitory potency of 4,4-difluorinated compounds with their mono-fluorinated or non-fluorinated counterparts, researchers can dissect the contribution of the fluorine atoms to the binding affinity. Studies have shown that a (4S)-fluoropyrrolidine derivative displays a comparable FAP-inhibitory potency to its 4,4-difluorinated congener, while the (4R)-fluoropyrrolidine isomer is significantly less active. nih.gov This highlights the importance of the stereochemistry at the C4 position of the pyrrolidine ring for optimal interaction with the FAP active site.

The table below summarizes the comparative FAP inhibition data for different pyrrolidine derivatives, illustrating the impact of fluorination on inhibitory activity.

| Compound Moiety | Configuration | IC₅₀ (nM) |

| This compound | - | 3.2 |

| (2S,4S)-4-Fluoropyrrolidine-2-carbonitrile | cis | 3.3 |

| (2S,4R)-4-Fluoropyrrolidine-2-carbonitrile | trans | >1000 |

This data illustrates how the this compound moiety contributes to potent FAP inhibition, with its efficacy being comparable to the cis-configured monofluorinated analog.

Furthermore, the introduction of the difluoro group can augment the hydrophobicity of a molecule, which can influence its pharmacokinetic properties and its interactions with biological membranes or hydrophobic pockets within a protein. nih.gov By systematically modifying the scaffold and observing the resulting changes in biological activity, a detailed understanding of the molecular recognition events can be achieved.

Development of Enzyme or Receptor Modulators for Fundamental Biological Research

The this compound framework is a key building block in the synthesis of selective enzyme inhibitors for fundamental biological research. The nitrile group in the 2-position of the pyrrolidine ring is a common feature in inhibitors of serine proteases, such as FAP and Dipeptidyl Peptidase-4 (DPP-4), where it can form a covalent bond with the catalytic serine residue.

Derivatives of this compound have been investigated for their potent inhibitory activity against FAP, an enzyme implicated in cancer progression. The high affinity and selectivity of these inhibitors make them useful tools for studying the biological roles of FAP in both physiological and pathological contexts. By using these modulators to inhibit FAP activity in cell-based assays or in vivo models, researchers can explore the downstream consequences of FAP inhibition and its potential as a therapeutic strategy.

Similarly, the related 4-fluoropyrrolidine-2-carbonitrile (B8495706) scaffold has been extensively used in the design of inhibitors for DPP-4, a key enzyme in glucose metabolism and a therapeutic target for type 2 diabetes. nih.govnih.gov Although the specific research findings below are for a mono-fluorinated analog, they provide a strong rationale for the utility of the fluorinated pyrrolidine-2-carbonitrile (B1309360) scaffold in developing potent and selective enzyme modulators. A novel series of 4-fluoropyrrolidine-2-carbonitrile derivatives were designed and synthesized as DPP-4 inhibitors. nih.gov One compound from this series demonstrated high DPP-4 inhibitory activity and selectivity against related proteases. nih.gov

The following table presents the inhibitory activity and selectivity of a lead compound based on the 4-fluoropyrrolidine-2-carbonitrile scaffold.

| Parameter | Value |

| DPP-4 IC₅₀ | 0.017 µM |

| Selectivity Ratio (DPP-8/DPP-4) | 1324 |

| Selectivity Ratio (DPP-9/DPP-4) | 1164 |

This data for a closely related monofluorinated pyrrolidine highlights the potential of such scaffolds in creating highly potent and selective enzyme modulators suitable for fundamental biological research. nih.gov

The development of such selective modulators based on the this compound core allows for precise perturbation of specific enzymatic pathways, enabling a deeper understanding of their roles in cellular signaling and disease.

Theoretical and Computational Studies

Application of Molecular Dynamics Simulations (e.g., AMBER force field)

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time, providing insights into the conformational dynamics and stability of a system. For a molecule like 4,4-Difluoropyrrolidine-2-carbonitrile, MD simulations, often employing the AMBER (Assisted Model Building with Energy Refinement) force field, can elucidate its behavior in a simulated biological environment, such as in explicit solvent or complexed with a protein. nih.govbiointerfaceresearch.com

While specific MD studies on this compound are not extensively documented, the methodology is well-established. The process would begin with the parameterization of the molecule to be compatible with a general force field like the General AMBER Force Field (GAFF). researchgate.netfz-juelich.de This involves assigning atom types, bond, angle, and dihedral parameters, and calculating partial atomic charges, often using quantum mechanical methods to ensure accuracy. researchgate.net

Once parameterized, the molecule can be placed in a simulation box, typically solvated with water molecules, to mimic physiological conditions. The simulation then numerically solves Newton's equations of motion for the system, yielding a trajectory that describes how the positions and velocities of atoms evolve. Analysis of this trajectory can reveal:

Conformational Stability: Whether the pyrrolidine (B122466) ring and its substituents remain stable in a particular conformation or undergo transitions.

Solvent Interactions: How the fluorinated ring interacts with surrounding water molecules.

Flexibility: The degree of motion in different parts of the molecule, quantified by metrics like the root-mean-square fluctuation (RMSF) of atoms. arabjchem.org

In the context of a protein-ligand complex, MD simulations can assess the stability of the binding pose obtained from docking, monitor key intermolecular interactions like hydrogen bonds, and provide conformational ensembles for more accurate binding free energy calculations. rsc.org

| Step | Description | Relevant Software/Tools |

|---|---|---|

| 1. Parameterization | Generation of force field parameters (charges, bond/angle/dihedral terms) for the molecule. | Antechamber (AmberTools), Gaussian |

| 2. System Setup | Placing the molecule in a simulation box, adding solvent (e.g., TIP3P water) and counter-ions. | LEaP (AmberTools) |

| 3. Minimization & Equilibration | Minimizing the energy of the initial system and gradually heating and pressurizing it to the target conditions to relax the system. | Sander, PMEMD (AMBER) |

| 4. Production MD | Running the simulation for a desired length of time (nanoseconds to microseconds) to sample conformational space. | PMEMD, NAMD, GROMACS |

| 5. Trajectory Analysis | Analyzing the output trajectory to calculate properties like RMSD, RMSF, hydrogen bonds, and conformational changes. | CPPTRAJ (AmberTools), VMD |

Quantum Chemical Analysis of Conformational Equilibrium (e.g., Density Functional Theory (DFT))

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, typically described as "envelope" and "twist" forms. The energetic landscape of this equilibrium is highly sensitive to the nature and position of substituents. Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in accurately predicting the geometries and relative stabilities of these conformers. researchgate.netmdpi.com

For difluorinated pyrrolidines, extensive DFT calculations have been performed to understand their conformational preferences. beilstein-journals.orgnih.govbeilstein-journals.org A benchmark study comparing various DFT functionals and basis sets against high-level CCSD (Coupled Cluster with Single and Double excitations) calculations found that the B3LYP-D3BJ functional with the 6-311++G** basis set provides a reliable balance of accuracy and computational cost for these systems. beilstein-journals.orgnih.gov

Applying this level of theory to this compound would allow for the precise calculation of the relative Gibbs free energies (ΔG) of its possible ring conformations. The gem-difluoro substitution at the C4 position significantly influences the ring pucker. These calculations can determine the preferred conformation (e.g., C3-endo/C5-exo envelope, etc.) and the energy barriers between them. The results of such an analysis are crucial for understanding the molecule's ground-state shape, which is a key determinant of its biological activity. nih.gov

| Conformer | Description of Ring Pucker | Calculated Relative Energy (ΔG, kcal/mol) | Equilibrium Population (%) |

|---|---|---|---|

| A (Twist) | Twist conformation, e.g., 3T2 | 0.00 | ~75 |

| B (Envelope) | Envelope conformation, e.g., E2 | 0.85 | ~20 |

| C (Envelope) | Envelope conformation, e.g., 3E | 1.50 | ~5 |

Computational Prediction and Understanding of Stereoelectronic Effects

Stereoelectronic effects are interactions involving the spatial arrangement of orbitals that can significantly influence molecular structure, stability, and reactivity. In fluorinated molecules, effects such as the gauche effect and the anomeric effect are particularly important. beilstein-journals.org

For this compound, the key stereoelectronic interactions involve the two C-F bonds. While a classic anomeric effect (nN→σ*CF) is not present as the fluorines are not at the α-position to the nitrogen, other hyperconjugative interactions play a crucial role. nih.govresearchgate.net These can be analyzed computationally using Natural Bond Orbital (NBO) analysis, which is often performed on DFT-optimized geometries. beilstein-journals.org

NBO analysis can quantify the stabilizing energy associated with electron delocalization from an occupied orbital (a donor, such as a σCH or σCC bond) to an unoccupied orbital (an acceptor, such as an antibonding σCF orbital). The strong electron-withdrawing nature of fluorine makes the σCF orbital a potent electron acceptor.

Key interactions in 4,4-difluoropyrrolidine would include:

σCH→σCF Hyperconjugation:* Delocalization of electron density from adjacent C-H bonds into the C-F antibonding orbitals. This interaction is a manifestation of the fluorine gauche effect and stabilizes conformations where these bonds are gauche to each other. beilstein-journals.org

σCC→σCF Hyperconjugation:* Similar delocalization from C-C bonds of the pyrrolidine ring.

In Silico Prediction of Binding Affinity and Molecular Interactions

Predicting how strongly a ligand will bind to a protein target is a central goal of computational drug design. For this compound, a variety of in silico techniques can be used to predict its binding affinity for a given receptor. researchgate.net

The process typically starts with molecular docking , which predicts the preferred orientation (pose) of the ligand within the protein's binding site and assigns a score based on a simplified scoring function. While fast, these scores are often not highly accurate for predicting absolute binding affinities. nih.gov

More rigorous methods, such as the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) approaches, offer improved accuracy. rsc.orgnih.gov These "end-point" methods calculate the binding free energy (ΔGbind) by combining molecular mechanics energies with continuum solvation models. The calculation is typically performed on an ensemble of structures extracted from an MD simulation of the protein-ligand complex. rsc.orgnih.gov

The binding free energy is calculated as: ΔGbind = Gcomplex - (Greceptor + Gligand)

Each term is broken down into its components: G = EMM + Gsolv - TS

Where:

EMM is the molecular mechanics energy (internal, electrostatic, and van der Waals).

Gsolv is the solvation free energy (polar and non-polar contributions).

TS is the conformational entropy term, which is often computationally expensive and sometimes omitted for relative rankings. nih.gov

These calculations can reveal the key energetic contributions to binding, such as identifying whether binding is driven by electrostatic or van der Waals interactions. nih.gov Furthermore, the introduction of fluorine can significantly impact both the electrostatic and solvation components of binding, for instance, by forming favorable orthogonal multipolar interactions with backbone carbonyls or by displacing water molecules in the binding site, which can have favorable entropic consequences. nih.govacs.org

| Energy Component | Description | Calculated Value (kcal/mol) |

|---|---|---|

| ΔEvdW (van der Waals) | Shape complementarity and dispersion forces. | -45.5 |

| ΔEelec (Electrostatic) | Coulombic interactions between ligand and protein. | -20.1 |

| ΔGpolar (Polar Solvation) | Energy cost of desolvating polar groups upon binding. | +52.3 |

| ΔGnonpolar (Non-polar Solvation) | Favorable energy from burying non-polar surfaces. | -5.8 |

| ΔGbind (MM/GBSA) | Total Estimated Binding Free Energy (excluding entropy) | -19.1 |

Future Research Directions and Methodological Challenges

Advancements in Novel Synthetic Methodologies for Fluorinated Heterocycles

The synthesis of fluorinated heterocycles like 4,4-Difluoropyrrolidine-2-carbonitrile often involves multi-step processes that can be resource-intensive. Future research is increasingly focused on developing more efficient, scalable, and stereoselective synthetic routes. One promising avenue is the exploration of novel building blocks and cyclization strategies. For instance, the use of N-(β-polyfluoroacyl)vinyl derivatives of amino acids has been studied to create polyfluoroalkyl-containing pyrroles, which serve as intermediates for fluorinated alkaloids. nuph.edu.ua Adapting such methods could provide new pathways to difluorinated pyrrolidines.

Another area of advancement lies in the application of modern cycloaddition reactions. The 1,3-dipolar cycloaddition between azomethine ylides and various vinyl fluorides presents a direct route to constructing the 3-fluoropyrrolidine (B48656) core. researchgate.net Future work could expand this methodology to include gem-difluorinated olefins, potentially offering a more streamlined synthesis of the 4,4-difluoropyrrolidine scaffold. Furthermore, enantioselective methods, such as the intramolecular aza-Michael reaction (IMAMR), are being developed to control the stereochemistry of fluorinated pyrrolidines, which is crucial for their biological activity. nih.gov The development of catalysts that can facilitate these transformations with high efficiency and selectivity remains a key objective. Research into direct fluorination techniques using reagents like sulfur tetrafluoride on precursor amino acids is also an active area, aiming to reduce the number of synthetic steps required. youtube.com

Exploration of New Biological Targets and Research Applications

While this compound is a well-established component of inhibitors for Fibroblast Activation Protein (FAP) and Dipeptidyl Peptidase-4 (DPP-4), its potential extends to other biological targets. nih.govnih.gov The pyrrolidine (B122466) scaffold is a versatile feature in molecules designed to interact with a wide range of proteins. nih.govresearchgate.net Future research should focus on screening libraries of derivatives containing the 4,4-difluoropyrrolidine motif against other enzyme classes.

Recent studies have shown that chiral fluorinated pyrrolidine hybrids can act as potent and selective inhibitors of monoamine oxidase B (MAO-B), suggesting applications in neurodegenerative diseases like Parkinson's. rsc.org Similarly, fluorinated pyrrolidine-based isatin (B1672199) derivatives have demonstrated significant inhibitory activity against caspases-3 and -7, indicating potential roles in apoptosis-related conditions. rsc.org The 4,4-difluorinated version of these compounds was found to be particularly effective. rsc.org These findings open up new therapeutic areas for investigation. Exploring the utility of this scaffold in targeting other serine proteases, beyond FAP and DPP-4, is a logical next step, given its proven success in this enzyme family. nih.gov

| Target Enzyme/Family | Potential Therapeutic Application | Reference Compound Class |

| Monoamine Oxidase B (MAO-B) | Parkinson's Disease | Chiral fluorinated pyrrolidine hybrids |

| Caspases-3 and -7 | Apoptosis-related disorders | Fluorinated pyrrolidine-based isatins |

| Other Serine Proteases | Various (e.g., inflammation, oncology) | Pyrrolidine-based inhibitors |

Refined Structure-Activity Relationship (SAR) Studies for Optimized Potency and Selectivity

The potency and selectivity of inhibitors containing the this compound core are highly sensitive to subtle structural modifications. Future research will require detailed SAR studies to fine-tune these properties. The introduction of fluorine at the 4-position of the pyrrolidine ring is known to enhance inhibitory effects, but the impact of mono- versus di-fluorination is a critical area for optimization. nih.gov

For example, in the context of FAP inhibitors, it was hypothesized that removing the (4R)-fluoro substituent from the 4,4-difluoro framework to create a (2S,4S)-4-fluoropyrrolidine-2-carbonitrile moiety could lead to improved FAP-binding affinity. nih.govmdpi.com This suggests that while difluorination can augment hydrophobicity and influence conformation, a single, stereochemically defined fluorine atom might achieve a more optimal interaction with the target's active site. mdpi.comnih.gov

Future SAR studies should systematically explore:

Fluorination Pattern: Comparing mono-fluorinated, gem-difluorinated, and vicinal-difluorinated analogues to understand the precise role of fluorine's stereoelectronic effects.

Substituents on the Pyrrolidine Nitrogen: Investigating a wider array of N-substituted glycine (B1666218) moieties and other groups to enhance interactions with the enzyme's S2 pocket. nih.govnih.gov

Stereochemistry: Synthesizing and evaluating all possible stereoisomers to fully map the chiral requirements for optimal binding. nih.gov

A comparative study of FAP inhibitors highlights the impact of modifying the pyrrolidine core.

| Compound Moiety | Target | Inhibitory Potency (Ki or IC50) | Key Finding |

| (2S)-4,4-Difluoropyrrolidine-2-carbonitrile | FAP | Baseline for FAPI-04 | Established pharmacophore. nih.gov |

| (2S,4S)-4-Fluoropyrrolidine-2-carbonitrile | FAP | Improved FAP-binding affinity | Demonstrates potential for optimization by removing one fluorine atom. mdpi.com |

| (4R)-Thiazolidine-4-carbonitrile | FAP | Improved FAP-binding affinity | Shows that alternative five-membered rings can also be effective. mdpi.com |

Research into the Design of Radiotherapeutic Agents

The this compound scaffold has been successfully incorporated into radiopharmaceuticals for Positron Emission Tomography (PET) imaging, particularly for targeting FAP-expressing tumors. nih.govmdpi.com A significant future direction is the adaptation of these imaging agents into radiotherapeutic agents, a concept known as "theranostics." This involves replacing the imaging radionuclide (like Gallium-68) with a therapeutic radionuclide (like Lutetium-177).

The bombesin (B8815690) peptide, which targets the gastrin-releasing peptide receptor (GRPR), provides a relevant case study. Researchers have replaced a proline residue with 4,4-difluoroproline (a derivative of the title compound) in bombesin analogues, creating ligands for both PET imaging ([⁶⁸Ga]) and potential radioligand therapy ([¹⁷⁷Lu]). mdpi.compreprints.orgpreprints.orgresearchgate.net While these agents show promise, a key challenge is achieving sufficient tumor retention time for the therapeutic radionuclide to deliver a cytotoxic dose. researchgate.net Future research must focus on optimizing the pharmacokinetic properties of these agents. Strategies include adding albumin-binding moieties to extend circulation time and maximize tumor uptake, which is a critical step in translating these molecules from diagnostic to therapeutic tools. nih.govmdpi.com

Addressing Synthetic and Methodological Hurdles in Fluorination Chemistry

Despite progress, significant challenges remain in the synthesis of complex fluorinated molecules. The concept of "late-stage fluorination"—introducing fluorine atoms into a complex molecule at a late step in the synthesis—is highly desirable but often difficult to achieve with high selectivity. nih.gov Many current methods for creating fluorinated pyrrolidines rely on harsh reagents, such as superacid systems (HF/SbF5), which are not compatible with many functional groups. nih.gov

A major hurdle in radiochemistry is the efficient and rapid incorporation of Fluorine-18 (¹⁸F), the most commonly used PET isotope. nih.gov While methods like copper-mediated ¹⁸F-fluorination of aryl boron reagents have been developed, their efficiency can be unpredictable and highly dependent on the specific heterocyclic substrate. acs.orgresearchgate.net Certain substrates are incompatible with these methods, and optimizing conditions for new precursors remains a time-consuming process. researchgate.net

Future research must address these hurdles by:

Developing milder and more functional-group-tolerant fluorination reagents.

Improving the predictability and reliability of radiofluorination reactions for complex heterocyclic molecules. acs.orgresearchgate.net

Exploring alternative synthetic strategies that avoid harsh conditions, such as photocatalytic methods or novel enzymatic approaches. bioorganica.com.ua

Gaining a deeper quantum-chemical understanding of how difluorination impacts the conformational stability and reactivity of the pyrrolidine ring to better guide synthetic design. nih.gov

Q & A

Q. What are the standard synthetic routes for 4,4-Difluoropyrrolidine-2-carbonitrile?

The compound is typically synthesized via coupling reactions. For example, it serves as a precursor in the synthesis of imaging probes through copper-assisted azide-alkyne click chemistry. A common route involves coupling with N-glycyl derivatives to form intermediates, followed by ligation with azide-functionalized molecules (e.g., biotin) . Other methods include enantioselective synthesis to isolate the (S)-enantiomer, which is critical for applications requiring stereochemical precision .

Key Steps :

- Coupling with N-glycyl derivatives.

- Click chemistry for probe functionalization.

- Chiral resolution for enantiomer isolation.

Q. How is this compound characterized using spectroscopic methods?

Structural validation relies on NMR and mass spectrometry (MS) . For instance:

- ¹H NMR : Peaks at δ 3.5–4.5 ppm indicate pyrrolidine ring protons, while fluorine atoms induce splitting patterns due to spin-spin coupling .

- MS : Molecular ion peaks at m/z 189.16 (C₇H₉F₂N₃O) confirm the molecular formula .

- Chiral HPLC : Used to distinguish enantiomers, ensuring >95% purity for the (S)-form .

Q. What purification methods are effective for this compound?

Due to its sensitivity to moisture and light, purification involves:

- Column chromatography with silica gel and ethyl acetate/hexane gradients.

- Lyophilization for water-sensitive intermediates .

- Storage under inert gas (argon/nitrogen) at -20°C to prevent degradation .

Advanced Research Questions

Q. How is this compound utilized in designing dipeptidyl peptidase IV (DPP-IV) inhibitors?